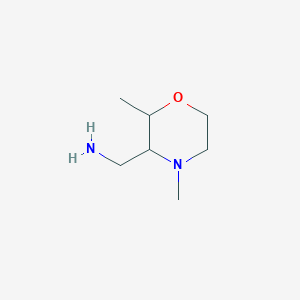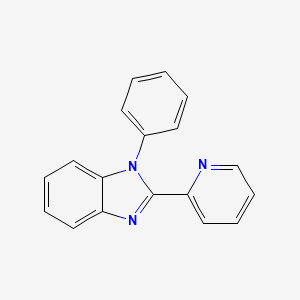
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a methyl group at the 9th position of the purine ring. Purines are significant in biochemistry as they are the building blocks of nucleic acids, such as DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or cesium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Applications De Recherche Scientifique
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes involved in purine metabolism, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylxanthine derivative with stimulant properties.
Uniqueness
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and lipophilicity compared to other purine derivatives .
Propriétés
Formule moléculaire |
C7H6F3N5 |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
9-methyl-8-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C7H6F3N5/c1-15-5-3(4(11)12-2-13-5)14-6(15)7(8,9)10/h2H,1H3,(H2,11,12,13) |
Clé InChI |
JFSCNJZOWRXFQA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NC(=C2N=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
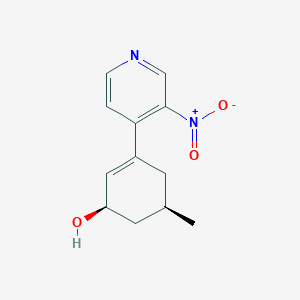
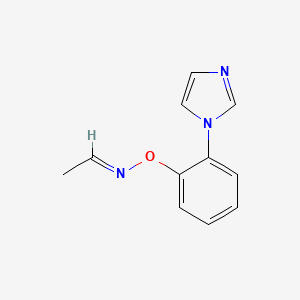

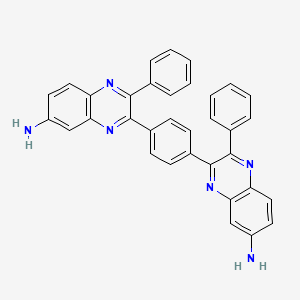
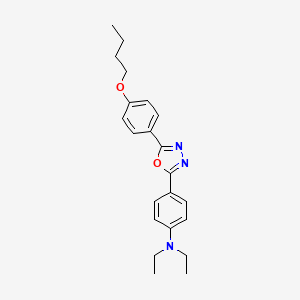
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
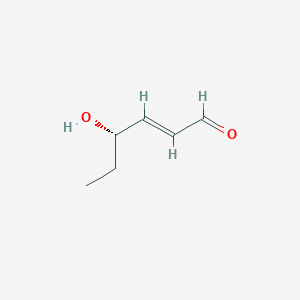
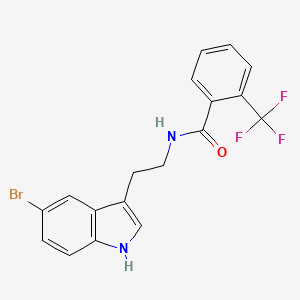
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
